![molecular formula C21H18N2O4 B139201 (E)-3-[4-[(E)-2-[7-(dimethylamino)-2-oxo-1,4-benzoxazin-3-yl]ethenyl]phenyl]prop-2-enoic acid CAS No. 126959-78-2](/img/structure/B139201.png)
(E)-3-[4-[(E)-2-[7-(dimethylamino)-2-oxo-1,4-benzoxazin-3-yl]ethenyl]phenyl]prop-2-enoic acid
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Overview
Description
(E)-3-[4-[(E)-2-[7-(dimethylamino)-2-oxo-1,4-benzoxazin-3-yl]ethenyl]phenyl]prop-2-enoic acid is a synthetic compound that is commonly referred to as DMABN. This compound is a derivative of the natural compound benzoxazinone, which is found in many plants. DMABN has gained a lot of attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of DMABN is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMABN has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cell growth and division. It has also been shown to induce apoptosis in cancer cells. DMABN has been shown to have anti-inflammatory effects and has been shown to inhibit the production of certain cytokines that are involved in inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMABN for lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and division. DMABN is also relatively easy to synthesize, which makes it accessible to many researchers. One of the limitations of DMABN is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments involving DMABN.
Future Directions
There are many potential future directions for research involving DMABN. One area of research could be to further investigate the mechanism of action of DMABN. This could involve studying the effects of DMABN on specific enzymes and proteins involved in cell growth and division. Another area of research could be to investigate the potential use of DMABN in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, research could be done to investigate the potential use of DMABN in the treatment of other diseases, such as inflammatory disorders.
Synthesis Methods
DMABN can be synthesized through a multi-step reaction process. The synthesis starts with the reaction of 2-nitrobenzaldehyde with dimethylamine to form 7-(dimethylamino)-2-nitrobenzoxazole. This intermediate is then reacted with acetic anhydride to form 7-(dimethylamino)-2-oxo-1,4-benzoxazin-3-yl acetate. Finally, this compound is reacted with 4-(2-bromoethenyl)phenylboronic acid to form DMABN.
Scientific Research Applications
DMABN has many potential scientific research applications. One of the most promising applications is in the field of cancer research. DMABN has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does this by inducing apoptosis, or programmed cell death, in cancer cells. DMABN has also been shown to inhibit the migration and invasion of cancer cells.
properties
CAS RN |
126959-78-2 |
---|---|
Product Name |
(E)-3-[4-[(E)-2-[7-(dimethylamino)-2-oxo-1,4-benzoxazin-3-yl]ethenyl]phenyl]prop-2-enoic acid |
Molecular Formula |
C21H18N2O4 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(E)-3-[4-[(E)-2-[7-(dimethylamino)-2-oxo-1,4-benzoxazin-3-yl]ethenyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C21H18N2O4/c1-23(2)16-9-11-17-19(13-16)27-21(26)18(22-17)10-7-14-3-5-15(6-4-14)8-12-20(24)25/h3-13H,1-2H3,(H,24,25)/b10-7+,12-8+ |
InChI Key |
IBKDGFLXNQKJGK-SMTGYRLFSA-N |
Isomeric SMILES |
CN(C)C1=CC2=C(C=C1)N=C(C(=O)O2)/C=C/C3=CC=C(C=C3)/C=C/C(=O)O |
SMILES |
CN(C)C1=CC2=C(C=C1)N=C(C(=O)O2)C=CC3=CC=C(C=C3)C=CC(=O)O |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C(C(=O)O2)C=CC3=CC=C(C=C3)C=CC(=O)O |
synonyms |
4-(beta-(7-dimethylamino-1,4-benzoxazin-2-one-3-yl)vinyl)phenylpropenoic acid |
Origin of Product |
United States |
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